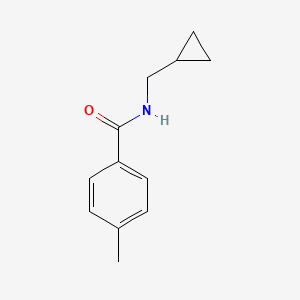

N-(cyclopropylmethyl)-4-methylbenzamide

Description

N-(cyclopropylmethyl)-4-methylbenzamide is a benzamide derivative featuring a cyclopropylmethyl substituent attached to the amide nitrogen and a methyl group at the para position of the benzene ring. This structure combines the rigidity of the cyclopropane ring with the lipophilic 4-methylbenzamide scaffold, which is frequently utilized in medicinal chemistry for its pharmacokinetic and pharmacodynamic properties. The cyclopropylmethyl group may enhance metabolic stability by reducing oxidative metabolism, while the 4-methyl substituent can influence molecular interactions with target proteins .

Its synthesis involves alkylation reactions, as demonstrated in the preparation of analogous compounds like N,N-bis(cyclopropylmethyl)-4-methylbenzamide, which uses NaH and (bromomethyl)cyclopropane .

Properties

IUPAC Name |

N-(cyclopropylmethyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-2-6-11(7-3-9)12(14)13-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWALCUPENMCSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Kinase Inhibition

4-Methylbenzamide derivatives with purine-based substituents (e.g., compounds 7–16) show nanomolar inhibition of kinases like PDGFRα and BRAF.

HDAC Selectivity

Compound 109, a 4-methylbenzamide with a flexible hexyl linker and aminophenyl group, inhibits HDAC1/3 with a 6-fold selectivity ratio. In contrast, the cyclopropylmethyl group’s rigidity in N-(cyclopropylmethyl)-4-methylbenzamide could alter binding kinetics, possibly favoring isoform-specific interactions .

KSP Inhibition

Ispinesib, a 4-methylbenzamide derivative, has a binding energy of -5.2 kcal/mol for KSP. Derivatives with optimized substituents (e.g., IP2 and IP4) achieve lower energies (-7.7 kcal/mol), highlighting the importance of substituent design. The cyclopropylmethyl group’s lipophilicity may enhance brain penetration, a critical factor for CNS-targeted therapies .

Metabolic and Structural Considerations

Compared to 4-methoxy-N-methylbenzamide, which forms hydrogen-bonded crystals, the cyclopropylmethyl group in N-(cyclopropylmethyl)-4-methylbenzamide likely reduces polarity, improving membrane permeability. Additionally, cyclopropane rings are less prone to CYP450-mediated oxidation than linear alkyl chains, suggesting enhanced metabolic stability .

Challenges and Opportunities

- Potency vs. Selectivity : While cyclopropyl-containing compounds (e.g., ponatinib analogues) show enhanced enzymatic potency , N-(cyclopropylmethyl)-4-methylbenzamide’s selectivity remains uncharacterized.

- Synthetic Complexity : Introducing cyclopropyl groups requires specialized reagents (e.g., (bromomethyl)cyclopropane), complicating large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.